2-Cyclopropyl-6-(ethoxymethyl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(ethoxymethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits potent biological activity against various diseases, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-(ethoxymethyl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of ethoxymethyl-substituted pyrimidin-4-ol with cyclopropylamine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-(ethoxymethyl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted pyrimidines.
Scientific Research Applications
2-Cyclopropyl-6-(ethoxymethyl)pyrimidin-4-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and target of the compound.
Comparison with Similar Compounds
2-Cyclopropyl-6-(ethoxymethyl)pyrimidin-4-ol is unique due to its specific structural features and biological activity. Similar compounds include:
2-Cyclopropyl-6-(methoxymethyl)pyrimidin-4-ol
2-Cyclopropyl-6-(propoxymethyl)pyrimidin-4-ol
2-Cyclopropyl-6-(butoxymethyl)pyrimidin-4-ol
These compounds share the cyclopropyl and pyrimidin-4-ol moieties but differ in the alkyl group attached to the ethoxy or methoxy group, leading to variations in their biological activity and applications.
Properties
IUPAC Name |
2-cyclopropyl-4-(ethoxymethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-6-8-5-9(13)12-10(11-8)7-3-4-7/h5,7H,2-4,6H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZHNIHTKJGBTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=O)NC(=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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